(Z)-3-hydroxydec-6-enoic acid

Description

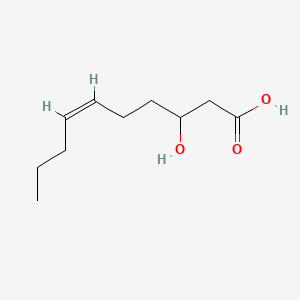

(Z)-3-Hydroxydec-6-enoic acid (C₁₀H₁₈O₃) is a monounsaturated hydroxy fatty acid characterized by a 10-carbon chain, a hydroxyl group at position 3, and a double bond at position 6 in the Z (cis) configuration. This structural arrangement confers unique physicochemical properties, such as moderate polarity due to the hydroxyl group and reduced melting point compared to saturated analogs.

Properties

Molecular Formula |

C10H18O3 |

|---|---|

Molecular Weight |

186.25 g/mol |

IUPAC Name |

(Z)-3-hydroxydec-6-enoic acid |

InChI |

InChI=1S/C10H18O3/c1-2-3-4-5-6-7-9(11)8-10(12)13/h4-5,9,11H,2-3,6-8H2,1H3,(H,12,13)/b5-4- |

InChI Key |

GXXUNSYEVIYFOY-PLNGDYQASA-N |

Isomeric SMILES |

CCC/C=C\CCC(CC(=O)O)O |

Canonical SMILES |

CCCC=CCCC(CC(=O)O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-3-hydroxydec-6-enoic acid can be achieved through several methods. One common approach involves the hydrolysis of esters or the reduction of keto acids. The reaction conditions typically include the use of catalysts, specific temperatures, and pH levels to optimize the yield and purity of the product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve biotechnological processes using microbial fermentation. Specific strains of bacteria or yeast can be engineered to produce this compound through metabolic pathways. The fermentation process is followed by extraction and purification steps to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

(Z)-3-hydroxydec-6-enoic acid undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a keto group.

Reduction: The double bond can be reduced to form a saturated hydroxy acid.

Substitution: The hydroxyl group can be substituted with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is often employed.

Substitution: Reagents such as thionyl chloride (SOCl2) can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of 3-ketodec-6-enoic acid.

Reduction: Formation of 3-hydroxydecanoic acid.

Substitution: Formation of various substituted decenoic acids depending on the reagent used.

Scientific Research Applications

(Z)-3-hydroxydec-6-enoic acid has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its role in metabolic pathways and as a potential biomarker.

Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

Industry: Utilized in the production of biodegradable polymers and surfactants.

Mechanism of Action

The mechanism of action of (Z)-3-hydroxydec-6-enoic acid involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may act as a signaling molecule or a precursor for the synthesis of other bioactive compounds. The hydroxyl group and the double bond play crucial roles in its reactivity and interaction with enzymes and receptors.

Comparison with Similar Compounds

Structural and Functional Group Analysis

Table 1 compares key structural features of (Z)-3-hydroxydec-6-enoic acid with related compounds.

| Compound Name | Carbon Chain Length | Functional Groups | Double Bond Position | Molecular Formula |

|---|---|---|---|---|

| This compound | 10 | Hydroxyl (C3), Carboxyl | C6 | C₁₀H₁₈O₃ |

| (Z)-Octadec-6-enoic acid | 18 | Carboxyl | C6 | C₁₈H₃₄O₂ |

| 3-Hydroxydecanoic acid | 10 | Hydroxyl (C3), Carboxyl | None | C₁₀H₂₀O₃ |

Key Observations :

- Chain Length: (Z)-Octadec-6-enoic acid (18 carbons) has a longer hydrophobic tail, increasing its lipid solubility compared to the shorter 10-carbon this compound .

Reactivity and Stability

- This compound: Predicted to exhibit moderate stability under standard conditions, though the hydroxyl group may increase susceptibility to oxidation. No direct stability data is available.

- However, it is incompatible with strong oxidizing agents .

Toxicological Profiles

Table 2 summarizes hazard classifications based on structural analogs.

Inferences :

- Both compounds likely require handling precautions to avoid dermal or respiratory exposure.

Q & A

Q. How can researchers optimize the stereoselective synthesis of (Z)-3-hydroxydec-6-enoic acid to ensure high enantiomeric purity?

Methodological Answer: To achieve high enantiomeric purity, employ chiral catalysts (e.g., organocatalysts or transition-metal complexes) during the hydroxylation step at the C3 position. Reaction parameters such as temperature (optimize between 0–25°C), solvent polarity (e.g., THF or dichloromethane), and stoichiometric ratios of reagents should be systematically tested using fractional factorial experimental designs . Monitor reaction progress via thin-layer chromatography (TLC) and confirm stereochemistry using polarimetry or chiral HPLC. For example:

| Parameter | Tested Range | Optimal Value |

|---|---|---|

| Temperature | 0°C, 10°C, 25°C | 10°C |

| Catalyst Loading | 5 mol%, 10 mol% | 10 mol% |

| Solvent | THF, DCM, EtOAc | DCM |

Q. What are the critical parameters to consider when designing in vitro assays to assess the biological activity of this compound?

Methodological Answer: Key parameters include:

- Enzyme Source: Use purified enzymes (e.g., lipases or dehydrogenases) to avoid interference from cellular debris .

- pH Control: Maintain pH stability using buffered solutions (e.g., phosphate buffer at pH 7.4) to prevent acid-induced enzyme denaturation .

- Negative Controls: Include reactions without substrate or enzyme to baseline activity measurements.

- Data Collection: Use spectrophotometry to track absorbance changes at wavelength intervals specific to the reaction product (e.g., NADH at 340 nm for dehydrogenase assays).

Advanced Research Questions

Q. What advanced spectroscopic techniques are recommended for resolving structural ambiguities in this compound derivatives?

Methodological Answer: Combine NMR spectroscopy (e.g., 2D-COSY for coupling constants and NOESY for spatial proximity of protons) with X-ray crystallography to confirm stereochemistry and regioselectivity. For NMR:

- Use deuterated solvents (e.g., CDCl₃) and a 600 MHz spectrometer to resolve overlapping signals.

- Assign peaks using spiking experiments with known standards. For crystallography, co-crystallize the compound with heavy atoms (e.g., bromine derivatives) to enhance diffraction patterns .

Q. How should researchers approach contradictory findings in the bioactivity of this compound across different cell lines?

Methodological Answer: Conduct a meta-analysis of existing data to identify variables such as cell line origin (e.g., cancer vs. primary cells), incubation time, or dosage discrepancies. Follow with replication studies using standardized protocols:

- Dose-Response Curves: Test a wide concentration range (e.g., 1 nM–100 µM) to identify non-linear effects.

- Cell Viability Assays: Use ATP-based luminescence (e.g., CellTiter-Glo®) to differentiate cytotoxic vs. cytostatic effects.

- Statistical Validation: Apply ANOVA with post-hoc tests (e.g., Tukey’s HSD) to assess significance across replicates .

Q. What strategies can mitigate oxidative degradation of this compound during long-term storage?

Methodological Answer: Stabilize the compound by:

- Storage Conditions: Use amber vials under inert gas (argon or nitrogen) at –80°C to limit oxygen exposure .

- Antioxidant Additives: Include 0.1% (w/v) butylated hydroxytoluene (BHT) in the solvent matrix.

- Stability Monitoring: Perform HPLC-UV analysis at monthly intervals to track degradation products (e.g., dec-6-enoic acid).

Data Contradiction and Validation

Q. How can researchers validate the purity of this compound when commercial standards are unavailable?

Methodological Answer: Use a multi-method analytical approach :

- LC-MS/MS: Compare fragmentation patterns with predicted spectra from databases (e.g., PubChem).

- Elemental Analysis: Validate empirical formula compliance (e.g., C₁₀H₁₈O₃) with ≤0.3% deviation.

- Cross-Validation: Synthesize a deuterated analog and confirm isotopic shifts via NMR .

Q. What experimental frameworks are effective for elucidating the metabolic pathways of this compound in microbial systems?

Methodological Answer: Employ isotopic labeling (e.g., ¹³C at the C3 position) and track incorporation into downstream metabolites via:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.